2-Butoxy-4-fluoro-5-methylphenylboronic acid; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butoxy-4-fluoro-5-methylphenylboronic acid is a compound used in organic synthesis .

Molecular Structure Analysis

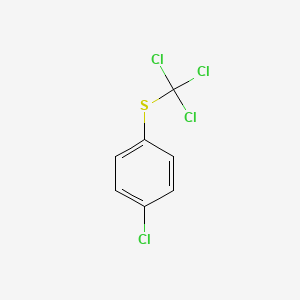

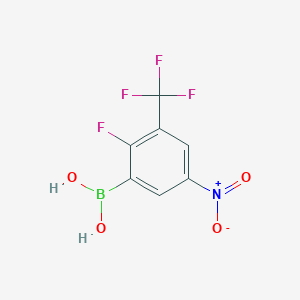

The molecular structure of 2-Butoxy-4-fluoro-5-methylphenylboronic acid is represented by the linear formula C11H16BFO3 . The InChI code for this compound is 1S/C11H16BFO3/c1-3-4-5-16-11-7-10(13)8(2)6-9(11)12(14)15/h6-7,14-15H,3-5H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Butoxy-4-fluoro-5-methylphenylboronic acid are not detailed in the available literature, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that has been catalyzed using a radical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Butoxy-4-fluoro-5-methylphenylboronic acid include a molecular weight of 226.06 . The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 366.0±52.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Fluorinated Boronic Acids in Organic Synthesis

Fluorinated boronic acids, including those structurally similar to 2-Butoxy-4-fluoro-5-methylphenylboronic acid, play a crucial role in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules, pharmaceuticals, and polymers. The fluorine atom often imparts unique reactivity, selectivity, and stability to the boronic acid, making these compounds highly valuable in synthetic chemistry (Qiu et al., 2009).

Applications in Medicinal Chemistry

Compounds with boronic acid functionalities, including fluorinated variants, are of significant interest in medicinal chemistry due to their ability to interact with biological molecules in a reversible manner. This interaction is crucial for the design of proteasome inhibitors, which are a class of drugs used in cancer therapy. The unique electronic effects of the fluorine atom adjacent to the boronic acid group can enhance binding affinity and selectivity toward biological targets, offering potential pathways for developing new therapeutic agents (Adamczyk-Woźniak et al., 2019).

Role in Developing Diagnostic Agents

Fluorinated boronic acids have also found applications in the development of diagnostic agents, particularly in the synthesis of radiopharmaceuticals for positron emission tomography (PET). The incorporation of fluorine-18 labeled boronic acids into small organic molecules allows for the visualization of biological processes in vivo. Such compounds are instrumental in diagnosing and monitoring the progression of diseases, including various forms of cancer (Orlovskaja et al., 2016).

Antifungal and Antimicrobial Properties

Some fluorinated boronic acids display significant antifungal and antimicrobial activities. The electronic properties of the fluorine substituent, alongside the boronic acid functionality, contribute to these biological activities. These compounds have been tested against various fungal strains and bacteria, showing promise as potential antifungal and antibacterial agents. Their mechanism of action often involves interaction with enzymes or proteins critical for microbial survival, providing a novel avenue for the development of new antimicrobial drugs (Borys et al., 2019).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Butoxy-4-fluoro-5-methylphenylboronic acid . Personal protective equipment, including chemical impermeable gloves, should be worn, and the compound should be used only in well-ventilated areas .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Butoxy-4-fluoro-5-methylphenylboronic acid likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, which is a key step in forming new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-Butoxy-4-fluoro-5-methylphenylboronic acid may play a role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, thus affecting various biochemical pathways depending on the specific reactants and products involved .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .

Action Environment

The action of 2-Butoxy-4-fluoro-5-methylphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of oxygen, moisture, and the pH of the reaction environment . Additionally, safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound , suggesting that these factors might also influence its stability and efficacy.

Propiedades

IUPAC Name |

(2-butoxy-4-fluoro-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFO3/c1-3-4-5-16-11-7-10(13)8(2)6-9(11)12(14)15/h6-7,14-15H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCNHNTUKBHAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCCCC)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98%](/img/structure/B6330680.png)

![2-Chloromethyl-[1,3]dithiepane; 95%](/img/structure/B6330715.png)

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%](/img/structure/B6330729.png)

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)